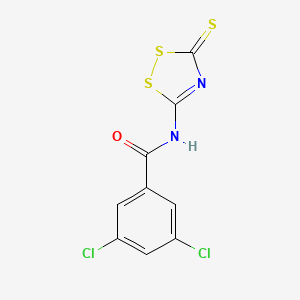

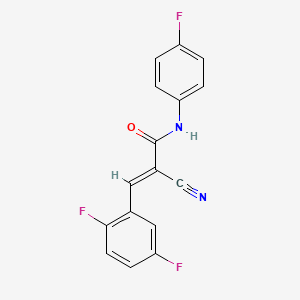

![molecular formula C19H16F3N3O B2960273 N,N-dimethyl-4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxamide CAS No. 955965-73-8](/img/structure/B2960273.png)

N,N-dimethyl-4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N,N-dimethyl-4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxamide” is a chemical compound with the molecular formula C19H16F3N3O . It has an average mass of 359.345 Da and a monoisotopic mass of 359.124542 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group attached to a pyrazole ring, which is further substituted with a trifluoromethyl group . The molecule has 4 hydrogen bond acceptors, no hydrogen bond donors, and 4 freely rotating bonds .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 497.3±45.0 °C at 760 mmHg, and a flash point of 254.5±28.7 °C . It has a molar refractivity of 94.1±0.5 cm3, a polar surface area of 38 Å2, and a molar volume of 288.8±7.0 cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

- A study reported the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, highlighting their potential biological applications, particularly in inhibiting alkaline phosphatases and ecto-5'-nucleotidases. These compounds, including similar pyrazolyl benzamides, are of interest for further applications in medicinal chemistry due to their ability to bind nucleotide protein targets (Saeed et al., 2015).

Structural Characterization and Computational Analysis

- Another research focused on the synthesis and structural characterization of antipyrine derivatives, including their interactions and stability in various chemical environments. This study employed techniques like X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations to understand the molecular interactions of these compounds (Saeed et al., 2020).

Antioxidant, Antitumor, and Antimicrobial Activities

- A study explored the chemical behavior of 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one derivatives, revealing their antioxidant, antitumor, and antimicrobial activities. This demonstrates the compound's potential in developing treatments for various diseases (El‐Borai et al., 2013).

Metallomacrocyclic Complexes and Ligands

- Research involving the synthesis of new 3,5-dimethylpyrazolic hybrid ligands and their palladium(II) complexes highlighted the compound's applications in the field of inorganic chemistry. This study also included diffusion NMR studies and theoretical calculations, emphasizing the compound's utility in complex molecular assemblies (Guerrero et al., 2008).

Liquid Crystals and Luminescent Properties

- A unique application of 4-aryl-1H-pyrazole derivatives in creating supramolecular liquid crystals with luminescent properties was examined. This study demonstrated the compound's role in self-assembly processes leading to mesophases and its potential in material sciences (Moyano et al., 2013).

Corrosion Inhibition

- The compound's utility in corrosion inhibition was explored, particularly its efficiency and adsorption behavior at the carbon steel/hydrochloric acid interface. This study showcased the compound's relevance in industrial applications, especially in protecting materials from corrosion (Tawfik, 2015).

Drug Targeting and Pharmacokinetics

- A study on virtual screening targeting the urokinase receptor included derivatives of the compound, showing its potential in drug discovery, particularly in breast tumor metastasis treatment. This research highlights the compound's role in pharmacology and drug development (Wang et al., 2011).

Wirkmechanismus

Zukünftige Richtungen

While specific future directions for this compound are not mentioned in the search results, compounds containing trifluoromethyl groups are of significant interest in the pharmaceutical and agrochemical industries due to their unique physicochemical properties . Therefore, it is expected that research into the synthesis, properties, and applications of such compounds will continue to be a significant area of study .

Eigenschaften

IUPAC Name |

N,N-dimethyl-4-[4-[3-(trifluoromethyl)phenyl]pyrazol-1-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O/c1-24(2)18(26)13-6-8-17(9-7-13)25-12-15(11-23-25)14-4-3-5-16(10-14)19(20,21)22/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWKPIVWMJYWAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)N2C=C(C=N2)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-{4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzenecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

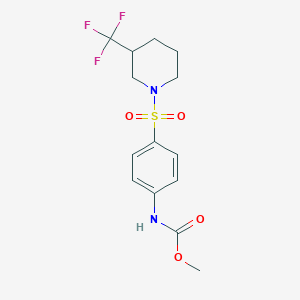

![N-(5-chloro-2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2960195.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2960196.png)

![1-[(6-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B2960202.png)

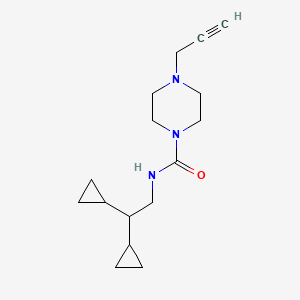

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2960204.png)

![1-(3-Ethylphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2960206.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-[2-(2-thienyl)vinyl]pyrimidine](/img/structure/B2960208.png)

![2-[2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]-N-(cyanomethyl)-N-propylacetamide](/img/structure/B2960210.png)